

The Discovery and Development of AZD5462: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD5462 is a novel, orally bioavailable, selective allosteric agonist of the relaxin family peptide receptor 1 (RXFP1), currently in clinical development for the treatment of heart failure. This document provides an in-depth technical overview of the discovery, mechanism of action, and preclinical and clinical development of **AZD5462**. It includes a summary of key quantitative data, detailed experimental methodologies for pivotal studies, and visualizations of the relevant biological pathways and development workflows.

Introduction

Heart failure remains a significant global health challenge with high rates of morbidity and mortality. The relaxin family peptide receptor 1 (RXFP1) has emerged as a promising therapeutic target due to the pleiotropic effects of its endogenous ligand, relaxin-2, which include vasodilation, anti-fibrotic, and anti-inflammatory properties. **AZD5462** was developed as a small molecule mimetic of relaxin-2, aiming to provide a convenient oral therapy for chronic heart failure management.

Discovery and Optimization

The journey to **AZD5462** began with the high-throughput screening identification of the small molecule ML290. Subsequent optimization efforts led to the development of a more potent but



metabolically unstable and poorly soluble agonist, AZ7976. Through a focused medicinal chemistry campaign, **AZD5462** was identified, demonstrating improved pharmacokinetic properties and a favorable safety profile, ultimately leading to its selection as a clinical candidate.

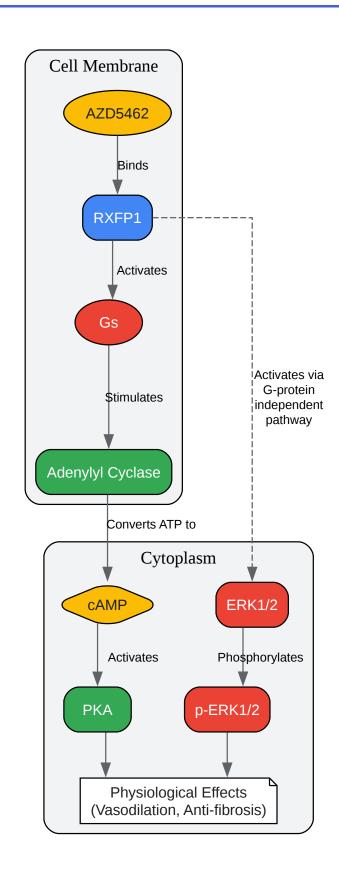
Mechanism of Action

AZD5462 functions as a selective allosteric agonist of RXFP1. Upon binding, it activates downstream signaling pathways traditionally associated with relaxin-2, including the stimulation of cyclic adenosine monophosphate (cAMP) and the phosphorylation of extracellular signal-regulated kinase (ERK).

RXFP1 Signaling Pathway

The activation of RXFP1 by **AZD5462** initiates a cascade of intracellular events. The receptor primarily couples to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. Additionally, **AZD5462** has been shown to induce the phosphorylation of ERK1/2, another key signaling node involved in cellular processes such as growth and differentiation.





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Caption: AZD5462-mediated RXFP1 signaling cascade.



Quantitative Data Summary In Vitro Potency

The potency of AZD5462 was assessed in various cell-based assays.

Assay	Cell Line	Species	Parameter	Value	Reference
cAMP Production	СНО	Human	pEC50	7.7	[1]
cAMP Production	HEK-293	Human	pEC50	7.4	[1]
cAMP Production	HEK-293	Cynomolgus Monkey	pEC50	7.4	[1]
cAMP Production	СНО	Rat	pEC50	5.29	[1]
cAMP Production	-	-	EC50	17 nM	[2]
cGMP Production	-	-	EC50	50 nM	[2]
ERK Phosphorylati on	-	-	EC50	6.3 nM	[2]

Preclinical Pharmacokinetics

Pharmacokinetic properties of AZD5462 were evaluated in rats and cynomolgus monkeys.[1]



Specie s	Route	Dose (mg/kg)	Cleara nce (mL/mi n/kg)	Volum e of Distrib ution (L/kg)	Cmax (µM/L)	IV Half- life (h)	Oral Half- life (h)	Oral Bioava ilabilit y (%)
Rat	IV	2	24	0.98	-	1.2	-	-
Rat	Oral	1	-	-	0.23	-	2.9	58
Monkey	IV	2	9.1	0.56	-	4.7	-	-
Monkey	Oral	5	-	-	0.94	-	7.2	12

Human Pharmacokinetics (Phase I Study)

A first-in-human, single-blind, placebo-controlled study assessed the safety, tolerability, and pharmacokinetics of **AZD5462** in healthy volunteers.

Study Part	Dose	Tmax (median, h)	Terminal Half-life (geometric mean, h)
Single Ascending Dose (SAD)	20 - 1000 mg	0.53 - 1.75	3 - 6
Multiple Ascending Dose (MAD)	40 - 500 mg BID for 10 days	Not Reported	Not Reported

Exposure to **AZD5462** increased more than proportionately with the dose.

Safety and Selectivity

AZD5462 has demonstrated a favorable safety profile with no significant off-target effects observed in preclinical safety panels. It showed no risk of CYP450 enzyme inhibition, no time-dependent inhibition of CYP3A4/5, no hERG toxicity, and no Ames toxicity.[3][4]

Experimental Protocols



While the specific, detailed protocols from the primary research are not publicly available, the following sections describe the general methodologies for the key experiments based on standard practices.

cAMP Production Assay (HTRF-based)

This assay quantifies the intracellular accumulation of cAMP following stimulation of RXFP1 by AZD5462.



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Caption: Generalized workflow for a HTRF-based cAMP assay.

Methodology:

- Cell Plating: Cells stably expressing the human RXFP1 receptor are seeded into 384-well plates and cultured overnight.
- Compound Addition: The culture medium is removed, and cells are incubated with a
 phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, serial
 dilutions of AZD5462 are added.
- Stimulation: The plates are incubated at 37°C for a defined period (e.g., 30 minutes) to allow for receptor stimulation and cAMP production.
- Detection: Cells are lysed, and Homogeneous Time-Resolved Fluorescence (HTRF)
 detection reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP
 analog) are added.
- Signal Measurement: After incubation at room temperature, the HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of cAMP



produced by the cells.

• Data Analysis: A standard curve is used to convert the HTRF signal to cAMP concentrations. The data are then fitted to a four-parameter logistic equation to determine the EC50 value.

ERK1/2 Phosphorylation Assay (AlphaScreen-based)

This assay measures the phosphorylation of ERK1/2 as a downstream marker of RXFP1 activation.



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Caption: Generalized workflow for an AlphaScreen-based ERK phosphorylation assay.

Methodology:

- Cell Culture and Starvation: RXFP1-expressing cells are plated and then serum-starved to reduce basal levels of ERK phosphorylation.
- Compound Treatment: Cells are treated with various concentrations of **AZD5462** for a short period (e.g., 5-10 minutes) at 37°C.
- Cell Lysis: The stimulation is stopped, and the cells are lysed to release intracellular proteins.
- Detection: The cell lysate is transferred to an assay plate, and AlphaScreen Acceptor beads conjugated to an anti-phospho-ERK antibody and Donor beads conjugated to an anti-total ERK antibody are added.
- Signal Measurement: In the presence of phosphorylated ERK, the beads are brought into proximity, generating a chemiluminescent signal that is measured on a compatible plate reader.



 Data Analysis: The signal is normalized to the total ERK levels, and the EC50 value is determined by fitting the data to a dose-response curve.

Cynomolgus Monkey Model of Heart Failure

The therapeutic potential of **AZD5462** was evaluated in a translational model of heart failure in aged, obese cynomolgus monkeys with reduced ejection fraction.[5][6]

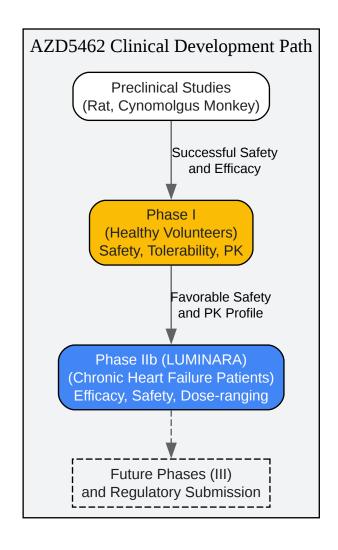
Methodology:

- Model Induction: Aged, obese cynomolgus monkeys are used as they naturally develop cardiac dysfunction analogous to human heart failure with reduced ejection fraction.
- Treatment: Animals are treated with AZD5462 or a vehicle control for a specified period (e.g., 8 weeks).
- Efficacy Assessment: Cardiac function is monitored at baseline and at various time points during and after the treatment period using techniques such as echocardiography to measure parameters like left ventricular ejection fraction (LVEF).
- Safety Monitoring: Key safety parameters, including heart rate and mean arterial blood pressure, are monitored throughout the study.

Clinical Development

AZD5462 has successfully completed Phase I clinical trials in healthy volunteers, demonstrating that it is well-tolerated. A Phase IIb clinical trial (LUMINARA) is currently underway to evaluate the efficacy, safety, and pharmacokinetics of **AZD5462** in patients with chronic heart failure.





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Caption: Logical flow of **AZD5462**'s clinical development.

Conclusion

AZD5462 is a promising, orally active, selective RXFP1 agonist with a well-defined mechanism of action and a favorable preclinical and early clinical profile. The ongoing Phase IIb trial will provide crucial data on its efficacy in treating patients with chronic heart failure. The development of **AZD5462** represents a significant step towards a novel therapeutic approach for this debilitating condition.

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References

- 1. Pardon Our Interruption [opnme.com]
- 2. Drug-Target Kinetics in Drug Discovery PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules -PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
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